molecular formula C14H11BrN2O2S B571922 1-(Phenylsulfonyl)-2-bromo-5-methyl-7-azaindole CAS No. 1227268-83-8

1-(Phenylsulfonyl)-2-bromo-5-methyl-7-azaindole

Cat. No. B571922
CAS RN: 1227268-83-8
M. Wt: 351.218
InChI Key: WOOPPHUKKJYYLF-UHFFFAOYSA-N
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Description

Phenylsulfonyl compounds are a class of organic compounds that contain a phenylsulfonyl group (-SO2Ph). They are often used as intermediates in organic synthesis due to their reactivity .


Synthesis Analysis

While specific synthesis methods for “1-(Phenylsulfonyl)-2-bromo-5-methyl-7-azaindole” are not available, phenylsulfonyl compounds are generally synthesized through sulfonylation reactions .


Molecular Structure Analysis

Phenylsulfonyl compounds typically feature a sulfonyl functional group attached to a phenyl ring . The exact structure of “1-(Phenylsulfonyl)-2-bromo-5-methyl-7-azaindole” would require further analysis.


Chemical Reactions Analysis

Phenylsulfonyl compounds are known to participate in various organic reactions. For instance, they can undergo substitution reactions and can act as directing groups in various organic syntheses . They can also participate in catalytic desulfitative functionalizations .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For instance, if it’s used as a drug, the mechanism of action would refer to how it interacts with biological systems to produce its therapeutic effects. Unfortunately, without specific information on the intended use of “1-(Phenylsulfonyl)-2-bromo-5-methyl-7-azaindole”, it’s difficult to provide a mechanism of action .

properties

IUPAC Name

1-(benzenesulfonyl)-2-bromo-5-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S/c1-10-7-11-8-13(15)17(14(11)16-9-10)20(18,19)12-5-3-2-4-6-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOPPHUKKJYYLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N(C(=C2)Br)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

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